molecular formula C6H8O2 B057011 1-(Furan-2-yl)ethanol CAS No. 4208-64-4

1-(Furan-2-yl)ethanol

Cat. No.: B057011
CAS No.: 4208-64-4
M. Wt: 112.13 g/mol
InChI Key: UABXUIWIFUZYQK-UHFFFAOYSA-N
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Description

1-(Furan-2-yl)ethanol is an organic compound characterized by a furan ring attached to an ethanol moiety. It is a colorless to pale yellow liquid with a molecular formula of C6H8O2. This compound is of significant interest due to its versatile applications in various fields, including pharmaceuticals, agrochemicals, and organic synthesis.

Scientific Research Applications

1-(Furan-2-yl)ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical agents, particularly those with anti-inflammatory and analgesic properties.

    Industry: this compound is utilized in the production of agrochemicals, resins, and flavoring agents.

Mechanism of Action

Target of Action

1-(Furan-2-yl)ethanol, also known as ®-1-(Furan-2-yl)ethanol , is a compound that has been used in the synthesis of many naturally bioactive piperidine alkaloids . .

Mode of Action

It is known that this compound can be used as a precursor in the synthesis of many naturally bioactive piperidine alkaloids . These alkaloids have various biological activities, suggesting that this compound may interact with its targets to produce these bioactive compounds.

Biochemical Pathways

It is known that this compound can be used as a precursor in the synthesis of many naturally bioactive piperidine alkaloids . These alkaloids are involved in various biochemical pathways, suggesting that this compound may indirectly affect these pathways through its role in the synthesis of these alkaloids.

Result of Action

It is known that this compound can be used as a precursor in the synthesis of many naturally bioactive piperidine alkaloids . These alkaloids have various biological activities, suggesting that this compound may have indirect molecular and cellular effects through its role in the synthesis of these alkaloids.

Action Environment

It is known that the synthesis of this compound can be carried out under specific conditions , suggesting that environmental factors may play a role in its synthesis and potentially its action.

Safety and Hazards

The safety information for 1-(Furan-2-yl)ethanol includes hazard statements H302, H315, H319, H335, and precautionary statements P261, P305, P338, P351 . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

Future Directions

The asymmetric bioreduction of 1-(furan-2-yl)ethanone into enantiomerically pure 1-(Furan-2-yl)ethanol has shown considerable potential in the preparation of chiral alcohols . This method provides an efficient green process for the biocatalytic synthesis of this compound .

Biochemical Analysis

Biochemical Properties

1-(Furan-2-yl)ethanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound in laboratory settings change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. This includes interactions with any enzymes or cofactors, as well as any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes interactions with any transporters or binding proteins, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are important aspects of its biochemical profile. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Furan-2-yl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(furan-2-yl)ethanone using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the product.

Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic hydrogenation of 1-(furan-2-yl)ethanone. This process is conducted under high pressure and temperature conditions, using catalysts like palladium on carbon or platinum oxide to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Furan-2-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to 1-(furan-2-yl)ethanone using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be further reduced to 1-(furan-2-yl)ethane using strong reducing agents like lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Various nucleophiles such as halides, amines, or thiols under basic or acidic conditions.

Major Products Formed:

    Oxidation: 1-(Furan-2-yl)ethanone.

    Reduction: 1-(Furan-2-yl)ethane.

    Substitution: Depending on the nucleophile, products like 1-(furan-2-yl)ethyl halides, amines, or thiols.

Comparison with Similar Compounds

1-(Furan-2-yl)ethanol can be compared with other similar compounds, such as:

    1-(Thiophen-2-yl)ethanol: Similar structure but with a thiophene ring instead of a furan ring. It exhibits different reactivity and biological properties.

    1-(Pyridin-2-yl)ethanol: Contains a pyridine ring, leading to distinct chemical behavior and applications.

    1-(Benzofuran-2-yl)ethanol: Features a benzofuran ring, which imparts unique pharmacological properties.

The uniqueness of this compound lies in its furan ring, which provides specific electronic and steric characteristics, making it suitable for various synthetic and biological applications.

Properties

IUPAC Name

1-(furan-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c1-5(7)6-3-2-4-8-6/h2-5,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UABXUIWIFUZYQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CO1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30863342
Record name 2-Furanmethanol, .alpha.-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30863342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4208-64-4, 55664-77-2
Record name α-Methyl-2-furanmethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4208-64-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Furanmethanol, alpha-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004208644
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methylfurfuryl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055664772
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Furanmethanol, .alpha.-methyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Furanmethanol, .alpha.-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30863342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-methylfuran-2-methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.938
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the crystal structure of 2-(1H-Benzotriazol-1-yl)-1-(furan-2-yl)ethanol?

A1: The crystal structure analysis of 2-(1H-Benzotriazol-1-yl)-1-(furan-2-yl)ethanol provides valuable insights into its molecular packing and intermolecular interactions. The study revealed that the benzotriazole ring system within the molecule is essentially planar, with a dihedral angle of 24.05° relative to the furan ring []. This information is crucial for understanding the compound's physical properties and potential reactivity. Furthermore, the study identified O—H⋯N hydrogen bonds linking molecules into chains, as well as π–π stacking interactions between furan, triazole, and benzene rings []. These interactions contribute to the stability of the crystal lattice and can influence the compound's behavior in solid-state applications.

Q2: How is 1-(Furan-2-yl)ethanol employed in asymmetric synthesis?

A2: this compound serves as a starting material in the synthesis of enantiomerically pure compounds, crucial for drug development and understanding biological processes. One method utilizes Candida antarctica lipase B (CAL-B) for the kinetic resolution of this compound, producing both (R)-alcohol and (S)-acetate enantiomers with high purity [, ]. This enzymatic approach offers a sustainable and efficient pathway to valuable chiral building blocks. Further transformations, like the Mitsunobu reaction, can then be employed to obtain desired (S)-heterocyclic acetates [].

Q3: Can this compound be utilized in the development of novel catalysts?

A3: While this compound itself might not possess notable catalytic properties, it can act as a substrate for reactions involving catalysts. For example, Dicarbonylchloro(pentabenzylcyclopentadienyl)ruthenium has demonstrated excellent catalytic activity in racemizing secondary alcohols, including this compound []. This process is particularly relevant for dynamic kinetic resolution, enhancing the synthesis of enantiopure compounds.

Q4: What are the potential applications of this compound derivatives in organic synthesis?

A4: Derivatives of this compound, like 2-chloro-1-(furan-2-yl) ethanol, serve as versatile intermediates in organic synthesis. For instance, 2-chloro-1-(furan-2-yl) ethanol can undergo Achmatowicz rearrangement followed by oxidation with m-CPBA to produce 2-(chloromethyl)-6-hydroxy-2H-pyran-3 (6H)-one []. This pyranone derivative holds promise as a building block for synthesizing more complex molecules, potentially including biologically active compounds.

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